molecular formula C34H46N10O6 B14773359 Cbz-DL-Ala-DL-Arg-DL-Arg-MNA

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA

Cat. No.: B14773359
M. Wt: 690.8 g/mol
InChI Key: FDRPHVPMXLXYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is a synthetic peptide compound. It is composed of carbobenzoxy (Cbz) protected DL-alanine (DL-Ala), DL-arginine (DL-Arg), and 4-methyl-7-nitroanilide (MNA). This compound is often used in biochemical research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of DL-alanine using carbobenzoxy chloride (Cbz-Cl) under basic conditions, such as with pyridine or triethylamine . The protected DL-alanine is then coupled with DL-arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the coupling of the dipeptide with 4-methyl-7-nitroanilide (MNA) under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for efficient monitoring and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Removal of the Cbz group, yielding free amines.

    Substitution: Formation of substituted arginine derivatives.

Scientific Research Applications

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA involves its interaction with specific enzymes or proteins. The arginine residues play a crucial role in binding to the active sites of enzymes, while the Cbz group provides stability and protection during biochemical reactions . The MNA moiety acts as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is unique due to its combination of Cbz protection, multiple arginine residues, and the MNA reporter group. This combination allows for specific and sensitive detection of enzymatic activity, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C34H46N10O6

Molecular Weight

690.8 g/mol

IUPAC Name

benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)

InChI Key

FDRPHVPMXLXYNU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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